molecular formula CH3NaO2S2 B7796510 sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane

Cat. No.: B7796510
M. Wt: 134.16 g/mol
InChI Key: JFTZUZWJGUCSTE-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane” is known as Cyhalothrin. It is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests. Cyhalothrin is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyhalothrin is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde, which is then subjected to a series of reactions including halogenation, esterification, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Cyhalothrin involves large-scale chemical reactors and continuous processing techniques. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize waste and environmental impact. The final product is purified through distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Cyhalothrin undergoes various chemical reactions, including:

    Oxidation: Cyhalothrin can be oxidized to form various degradation products.

    Reduction: It can be reduced under specific conditions to yield different intermediates.

    Substitution: Cyhalothrin can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyhalothrin derivatives and degradation products, which are often studied for their environmental impact and efficacy as insecticides.

Scientific Research Applications

Cyhalothrin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of pyrethroids.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.

    Industry: Utilized in the formulation of pest control products for agriculture and public health.

Mechanism of Action

Cyhalothrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and paralysis. This leads to the death of the insect. The molecular targets and pathways involved in this mechanism are well-studied, making Cyhalothrin an important tool in pest management.

Comparison with Similar Compounds

Similar Compounds

    Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

    Deltamethrin: Known for its high potency and fast action against pests.

    Fenvalerate: Used in agriculture for its broad-spectrum activity.

Uniqueness

Cyhalothrin is unique due to its high efficacy at low doses and its relatively low toxicity to non-target organisms, including mammals. This makes it a preferred choice for integrated pest management programs.

Properties

IUPAC Name

sodium;methyl-oxido-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZUZWJGUCSTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=S)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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